Nlrp3-IN-20

NLRP3 inflammasome IL-1β Potency comparison

NLRP3-IN-20 (compound 11) offers 200-fold higher potency (IC50 25 nM) than alternatives like CY-09. Its superior oral bioavailability (F=85.21%) and 3.5h half-life enable robust, repeat-dosing in chronic NASH and colitis models. This proven in vivo efficacy minimizes solvent toxicity risk and ensures reliable IL-1β inhibition.

Molecular Formula C22H27N3O3S
Molecular Weight 413.5 g/mol
Cat. No. B12393477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNlrp3-IN-20
Molecular FormulaC22H27N3O3S
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4
InChIInChI=1S/C22H27N3O3S/c1-25(2)14-15-9-11-18(12-10-15)29(27,28)24-22(26)23-21-19-7-3-5-16(19)13-17-6-4-8-20(17)21/h9-13H,3-8,14H2,1-2H3,(H2,23,24,26)
InChIKeyWHENNLLCPPZNFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NLRP3-IN-20 (Compound 11): An Orally Bioavailable NLRP3 Inflammasome Inhibitor for Inflammatory Disease Models


NLRP3-IN-20, also designated as compound 11, is a small molecule inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome . It is characterized as an orally bioavailable agent that demonstrates potent inhibition of IL-1β secretion, a key downstream effector of inflammasome activation . The compound has been evaluated in vivo and has shown significant efficacy in preclinical models of non-alcoholic steatohepatitis (NASH), fatal septic shock, and colitis, positioning it as a valuable tool for investigating NLRP3-driven pathologies .

The Risks of Interchanging NLRP3 Inhibitors: Why Compound-Specific Pharmacology Matters


Substituting one NLRP3 inhibitor for another without rigorous characterization introduces significant experimental risk due to profound differences in potency, oral bioavailability, and in vivo efficacy across this class of molecules. While the field has several well-known inhibitors, such as MCC950, CY-09, and Tranilast, their pharmacological profiles vary dramatically . For instance, the potent tool compound MCC950 suffers from limited oral pharmacokinetic properties that have hindered its clinical translation, while others like CY-09 and Tranilast exhibit weak potency requiring micromolar concentrations [1]. Therefore, selecting a specific inhibitor like NLRP3-IN-20 is not a trivial choice but a critical decision based on its unique, quantifiable attributes that define its suitability for specific experimental models, particularly those requiring oral dosing and robust systemic exposure.

Quantitative Differentiators: Evidence-Based Reasons to Select NLRP3-IN-20 Over Alternatives


Potency Benchmarking: NLRP3-IN-20 Exhibits 200-Fold Greater Potency than CY-09 in IL-1β Suppression

In direct comparison of IC50 values for inhibiting IL-1β secretion, NLRP3-IN-20 demonstrates a potency (25 nM) that is 200-fold greater than that of the direct NLRP3 inhibitor CY-09 (5,000 nM), establishing it as a more potent tool for probing NLRP3 function [1].

NLRP3 inflammasome IL-1β Potency comparison

Superior Oral Bioavailability: NLRP3-IN-20 Delivers a Quantified PK Advantage for In Vivo Studies

NLRP3-IN-20 exhibits high oral bioavailability (F = 85.21%) in mice, a stark contrast to the known pharmacokinetic limitations of the widely used tool compound MCC950 . While MCC950 is a potent inhibitor, its poor oral bioavailability has been cited as a major obstacle to its clinical translation, necessitating the development of new generations of NLRP3 inhibitors .

Pharmacokinetics Oral bioavailability In vivo studies

In Vivo Efficacy Across Diverse Disease Models: NASH, Sepsis, and Colitis

NLRP3-IN-20 has demonstrated significant in vivo efficacy in preclinical models of non-alcoholic steatohepatitis (NASH), fatal septic shock, and colitis, showcasing its broad utility across distinct inflammatory disease states . This contrasts with compounds like Tranilast, which, while approved for other indications, requires high concentrations (IC50 = 25 μM) for NLRP3 inhibition and may not achieve comparable therapeutic effects in these specific models [1].

NASH Sepsis Colitis In vivo efficacy

Optimal Use Cases for NLRP3-IN-20: Translating Evidence into Experimental Success


Oral Dosing in Chronic In Vivo Models (e.g., NASH, IBD)

Given its high oral bioavailability (F=85.21%) and demonstrated efficacy in models of NASH and colitis, NLRP3-IN-20 is ideally suited for long-term in vivo studies requiring repeated oral administration . This route is less invasive and more physiologically relevant for chronic disease modeling compared to daily intraperitoneal injections required by some other inhibitors.

High-Potency Requirement for Ex Vivo and In Vitro Mechanistic Studies

For researchers requiring potent inhibition of IL-1β secretion at low nanomolar concentrations (IC50 = 25 nM), NLRP3-IN-20 offers a significant advantage over less potent alternatives like CY-09 (IC50 = 5,000 nM) [1]. Its 200-fold higher potency allows for robust pathway inhibition at lower compound concentrations, mitigating the risk of solvent toxicity or off-target effects.

Investigating the Therapeutic Window in Acute Inflammation Models

The compound's proven efficacy in a lethal septic shock model positions it as a strong candidate for investigating the role of the NLRP3 inflammasome in acute, life-threatening inflammatory responses . Its favorable pharmacokinetic profile, including a defined half-life (T1/2 = 3.50 h oral), allows for precise dose scheduling in acute intervention studies .

Technical Documentation Hub

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